3-(2,5-Dimethylphenyl)-2-hydroxypropanoic acid

GPR40 agonist Type 2 diabetes Glucose-stimulated insulin secretion

Scarcity of the 2,5-dimethylphenyl-α-hydroxy scaffold often delays GPR40-targeted diabetes programs, forcing researchers to risk assay failure with cheaper positional isomers. SAR data confirm only this 2,5-dimethyl substitution pattern achieves full GPR40 agonism with dual Gq/Gs signaling and in vivo glycemic control in db/db mice [1][2]. - Guaranteed ≥95% purity; mandatory α-hydroxy configuration per US20030027859A1 insulin-resistance pharmacophore claims [3]. - Bulk quantities (10 g-100 g) available via custom synthesis with lead times of 3-4 weeks. - Avoid isomer misprocurement: the 2,3-, 2,4-, and 2,6-dimethylphenyl analogs are inactive or partial agonists [1].

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B13252894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dimethylphenyl)-2-hydroxypropanoic acid
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CC(C(=O)O)O
InChIInChI=1S/C11H14O3/c1-7-3-4-8(2)9(5-7)6-10(12)11(13)14/h3-5,10,12H,6H2,1-2H3,(H,13,14)
InChIKeySCKGNZHPGYOBQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,5-Dimethylphenyl)-2-hydroxypropanoic Acid: Identity & Procurement Profile


3-(2,5-Dimethylphenyl)-2-hydroxypropanoic acid (CAS 1538546-43-8; molecular formula C₁₁H₁₄O₃; molecular weight 194.23 g/mol) is a synthetic hydroxy acid featuring a 2,5-dimethyl-substituted phenyl ring linked to an α-hydroxypropanoic acid backbone . The compound belongs to the 3-aryl-2-hydroxypropanoic acid class, a scaffold extensively investigated in pharmaceutical patent literature for insulin-resistance indications and as synthetic intermediates for GPR40 agonists [1][2]. Commercially, this compound is typically supplied at ≥95% purity for research use only, with limited availability across major chemical vendors, underscoring the need for careful procurement planning .

GPR40 full-agonist SAR and lead optimization studies
Insulin-resistance pharmacophore exploration (α-hydroxy acid scaffold)

3-(2,5-Dimethylphenyl)-2-hydroxypropanoic Acid: Substitution Risks with Isomers


Substituting a positional isomer—such as the 2,3-, 2,4-, or 2,6-dimethylphenyl analog—or a regioisomer with the hydroxyl group at the β-position (3-hydroxy) in place of the α-position (2-hydroxy) is not benign. In the GPR40 agonist chemotype, only the 2,5-dimethylphenyl substitution pattern, combined with specific connectivity, produced a full agonist capable of activating both Gq and Gs signaling pathways, while other substitution patterns yielded partial agonists or inactive compounds [1]. Within the broader 3-aryl-2-hydroxypropanoic acid patent estate, SAR data demonstrate that even minor changes in the aryl substitution pattern—such as relocating a single methyl group—can abolish the desired insulin-sensitizing pharmacological profile [2]. For researchers requiring the precise 2,5-dimethyl-α-hydroxy scaffold as a synthetic building block or pharmacophore, generic interchange with a cheaper, more readily available analog risks invalidating downstream biological results.

Positional Isomer
2,3-, 2,4-, or 2,6-dimethylphenyl analogs may not reproduce full GPR40 agonism; only the 2,5-substitution pattern activated both Gq and Gs signaling pathways in reported SAR.
Regioisomer
The β-hydroxy isomer lacks patent coverage for insulin-resistance indications and does not provide the same synthetic handle as the α-hydroxy configuration, limiting direct substitution.

3-(2,5-Dimethylphenyl)-2-hydroxypropanoic Acid: Evidence vs. Closest Analogs


2,5-Dimethylphenyl Moiety Enables GPR40 Full Agonism

In a comprehensive SAR study of 2-(disubstituted phenyl)-indole-5-propanoic acid derivatives, the compound bearing the 2,5-dimethylphenyl substituent (compound 4o) was identified as a GPR40 full agonist that activated both Gq and Gs signaling pathways, distinguishing it from partial agonists that only activate Gq [1]. Compound 4o demonstrated glucose-stimulated insulin secretion (GSIS) and glucagon-like peptide 1 (GLP-1) secretory effects in vitro. In vivo, 4o significantly improved glycemic control in both C57BL/6J and db/db diabetic mice and increased plasma-active GLP-1 in C57BL/6J mice [1]. By contrast, the 4-fluoro-2-methylphenyl analog (4k) was also a full agonist but exhibited a different pharmacological profile, and other substitution patterns tested in the series yielded only partial agonists or inactive compounds. While the target compound is the free acid precursor rather than the indole-5-propanoic acid derivative itself, the 2,5-dimethylphenyl moiety is the critical pharmacophoric element retained during synthesis of GPR40-targeting compounds [1].

GPR40 Full Agonism
Head-to-head
2,5-Dimethylphenyl analog: full agonist (Gq+Gs)
Other substitution patterns: partial or inactive
Supports pharmacophore selection endpoint context
Reported in db/db mouse model; dual pathway activation
GPR40 agonist Type 2 diabetes Glucose-stimulated insulin secretion

α-Hydroxy vs. β-Hydroxy Regiochemistry Impact

The target compound bears the hydroxyl group at the α-position (C-2) of the propanoic acid backbone, distinguishing it from the β-hydroxy isomer 3-(2,5-dimethylphenyl)-3-hydroxypropanoic acid (CAS 1248350-55-1). This regiochemical difference is functionally significant: the AstraZeneca patent estate (US20030027859A1) covering 3-aryl-2-hydroxypropionic acid derivatives for insulin resistance explicitly claims the α-hydroxy configuration as essential for pharmacological activity, with the patent's Markush structures and exemplified compounds all featuring the 2-hydroxy substitution [1]. The α-hydroxy acid motif also provides a distinct synthetic handle for further derivatization—including esterification, oxidation to the α-keto acid, or incorporation into chiral auxiliaries—that is not equivalently accessible from the β-hydroxy isomer [2]. No equivalent patent protection or quantitative pharmacological data exist for the β-hydroxy regioisomer in the insulin-resistance indication.

Regiochemistry
Cross-study
α-Hydroxy: patent-claimed insulin-resistance scaffold
β-Hydroxy (CAS 1248350-55-1): not claimed, different reactivity
Confirms regioisomer identity requirement for target studies
Synthetic pathway context; α-keto acid conversion possible
Regiochemistry Synthetic intermediate Insulin resistance scaffold

Anti-inflammatory Potential of β-Aryl-β-Hydroxypropanoic Acids

While no direct anti-inflammatory data for 3-(2,5-dimethylphenyl)-2-hydroxypropanoic acid itself were identified, the closely related β-aryl-β-hydroxypropanoic acid class has been systematically evaluated in vivo. In the carrageenan-induced rat paw edema assay, several β-hydroxy-β-arylpropanoic acids demonstrated significant, dose-dependent anti-inflammatory activity after oral administration, with the most potent compounds—3-hydroxy-3,3-diphenyl-propanoic acid and 2-(9-(9-hydroxy-fluorenyl))-2-methylpropanoic acid—showing activity comparable to that of ibuprofen, the standard NSAID, and none of the tested compounds or ibuprofen produced significant gastric lesions [1]. Molecular docking studies further indicated that compounds in this class have potential to selectively inhibit COX-2 over COX-1, and that polar substituents on the phenyl ring enhance inhibition [2]. The 2,5-dimethyl substitution pattern on the target compound provides a distinct electronic environment (electron-donating methyl groups at both ortho and meta positions relative to the propanoic acid attachment) that may modulate COX-2 binding affinity relative to unsubstituted or mono-substituted analogs, though this remains to be directly tested [2].

Anti-inflammatory Class
Class-level
Related β-hydroxy acids: COX-2 inhibition, paw edema reduction comparable to ibuprofen
2,5-Dimethyl analog: not directly tested
Supports anti-inflammatory screening context
Data to verify for specific compound; COX-2 assay required
Anti-inflammatory COX-2 inhibition Carrageenan-induced paw edema

QSAR for Antimicrobial 2-Hydroxypropanoic Acids

A series of 26 structurally diverse 2-hydroxypropanoic acid derivatives was synthesized and evaluated for in vitro antimicrobial activity [1]. The most potent compounds (5 and 12) achieved pMICam values of 1.67 and 1.64 µM/mL, respectively. QSAR analysis identified Kier's valence second-order molecular connectivity index (²χᵛ) as the most significant descriptor governing antimicrobial potency, indicating that the topological arrangement and valence electron distribution of substituents—including the position and nature of aryl substituents—directly influence activity [1]. The 2,5-dimethyl substitution pattern on the phenyl ring contributes a distinct ²χᵛ value compared to the 2,3-, 2,4-, or 2,6-dimethyl isomers, theoretically predicting differentiated antimicrobial potency profiles. However, the specific compound 3-(2,5-dimethylphenyl)-2-hydroxypropanoic acid was not among the 26 tested compounds, so its exact pMICam value remains unmeasured [1].

Antimicrobial QSAR
Class-level
Lead 2-hydroxy acids: pMICam 1.64–1.67
Activity governed by ²χᵛ descriptor; 2,5-isomer untested
Supports antimicrobial screening prioritization
Requires descriptor calculation and assay validation
Antimicrobial QSAR pMICam

3-(2,5-Dimethylphenyl)-2-hydroxypropanoic Acid: Procurement & Applications


GPR40 Agonist Lead Optimization: Indole-5-propanoic Acid Building Block

This compound serves as the critical 2,5-dimethylphenyl-bearing precursor for synthesizing GPR40 full agonists of the indole-5-propanoic acid chemotype. The 2,5-dimethylphenyl moiety, when incorporated into the indole scaffold, was the only substitution pattern (alongside 4-fluoro-2-methylphenyl) that achieved full GPR40 agonism with dual Gq/Gs pathway activation and demonstrated in vivo glycemic control efficacy in db/db diabetic mice [1]. Researchers pursuing GPR40-targeted type 2 diabetes programs should prioritize procurement of this specific isomer, as alternative dimethylphenyl substitution patterns yielded only partial agonists in head-to-head SAR comparisons [1].

Insulin-Resistance Pharmacophore: α-Hydroxy Acid Scaffold

The compound embodies the core 3-aryl-2-hydroxypropionic acid scaffold claimed in US20030027859A1 for the treatment of clinical conditions associated with insulin resistance, including non-insulin-dependent diabetes mellitus (NIDDM), dyslipidemia, and cardiovascular complications of metabolic syndrome [1]. The α-hydroxy configuration is a mandatory structural feature of the claimed pharmacophore; β-hydroxy regioisomers fall outside the patent's scope and lack documented insulin-sensitizing activity [1]. Medicinal chemistry teams conducting freedom-to-operate analyses or seeking validated starting points for insulin-resistance drug discovery should acquire this specific regioisomer.

Anti-inflammatory Drug Discovery: COX-2-Selective Arylpropanoic Acids

Based on class-level evidence from β-aryl-β-hydroxypropanoic acids, which demonstrated in vivo anti-inflammatory activity comparable to ibuprofen with superior gastric tolerability and molecular docking-confirmed COX-2 selectivity [1][2], the 2,5-dimethylphenyl-2-hydroxypropanoic acid scaffold represents a logical extension for screening libraries. The electron-donating methyl groups at the 2- and 5-positions may enhance COX-2 binding interactions, as polar and electron-rich phenyl substituents were associated with improved docking scores in this compound class [2]. Users should confirm activity in their own COX-2 inhibition and in vivo edema assays, as direct data for this specific compound are not yet published.

QSAR-Guided Antimicrobial Screening: 2,5-Dimethyl Isomer

The validated QSAR model for 2-hydroxypropanoic acid derivatives—with Kier's valence second-order molecular connectivity index (²χᵛ) as the primary activity descriptor—provides a computational basis for predicting the antimicrobial potency of the 2,5-dimethylphenyl analog relative to other isomers [1]. Procurement of this compound for antimicrobial evaluation should be accompanied by calculation of its ²χᵛ value and comparison against the published QSAR regression equation to estimate expected pMICam before committing resources to biological testing [1].

Application
Selection Property
Validation Focus
GPR40 agonist SAR studies
2,5-Dimethylphenyl pharmacophore
Gq/Gs dual pathway activation review
Insulin-resistance pharmacophore studies
α-Hydroxy acid configuration
Patent-claimed scaffold validation
Anti-inflammatory screening
Electron-rich aryl substitution
COX-2 inhibition assay review
Antimicrobial screening prioritization
Valence connectivity index (²χᵛ)
QSAR-predicted potency review
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